molecular formula C9H12N4 B8284990 5-ethynyl-1-methyl-3-pyrrolidin-1-yl-1H-[1,2,4]triazole

5-ethynyl-1-methyl-3-pyrrolidin-1-yl-1H-[1,2,4]triazole

Cat. No. B8284990
M. Wt: 176.22 g/mol
InChI Key: DPYAPBLJJHWSAY-UHFFFAOYSA-N
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Patent
US09394311B2

Procedure details

To a stirred mixture of 1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazole-5-carbaldehyde (2.06 g, 11.4 mmol) and potassium carbonate (3.16 g, 22.9 mmol) at room temperature in methanol (75 ml) under an argon atmosphere was added drop wise a solution of dimethyl 1-diazo-2-oxopropylphosphonate (2.64 g, 2.1 ml, 13.7 mmol) in methanol (15 ml). Stirring at room temperature was then continued for 3 h. The mixture was diluted with diethyl ether and washed with 10% NaHCO3 solution. The aqueous phase was extracted with diethyl ether. The combined organic layers were washed with H2O and brine, dried over MgSO4, filtered and concentrated. The crude product was purified by silica gel chromatography using a CH2Cl2MeOH gradient as eluent, providing the title compound (725 mg, 36%) as off-white solid. MS: m/z=177.2 (M+H+)
Name
1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazole-5-carbaldehyde
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH:7]=O)=[N:5][C:4]([N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[N:3]1.[C:14](=O)([O-])[O-].[K+].[K+].[N+](=C(P(=O)(OC)OC)C(=O)C)=[N-]>CO.C(OCC)C>[C:7]([C:6]1[N:2]([CH3:1])[N:3]=[C:4]([N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[N:5]=1)#[CH:14] |f:1.2.3|

Inputs

Step One
Name
1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazole-5-carbaldehyde
Quantity
2.06 g
Type
reactant
Smiles
CN1N=C(N=C1C=O)N1CCCC1
Name
Quantity
3.16 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
[N+](=[N-])=C(C(C)=O)P(OC)(OC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#C)C1=NC(=NN1C)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 725 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.